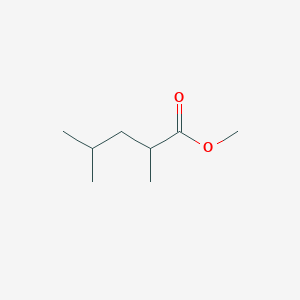![molecular formula C9H9Cl2NOS B14477472 N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide CAS No. 66640-73-1](/img/structure/B14477472.png)
N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide is an organic compound with the molecular formula C9H9Cl2NOS It is characterized by the presence of two chlorine atoms, a methylsulfanyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide typically involves the acylation of 2,5-dichloro-4-(methylsulfanyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide: Similar structure with one chlorine atom.
3,5-Dichloro-2-methylsulfanyl-N-(2,4,6-trichlorophenyl)benzamide: Contains additional chlorine atoms and a different substitution pattern.
Uniqueness
N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and a methylsulfanyl group provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
66640-73-1 |
|---|---|
Molecular Formula |
C9H9Cl2NOS |
Molecular Weight |
250.14 g/mol |
IUPAC Name |
N-(2,5-dichloro-4-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2NOS/c1-5(13)12-8-3-7(11)9(14-2)4-6(8)10/h3-4H,1-2H3,(H,12,13) |
InChI Key |
OKFJJIOAPISNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
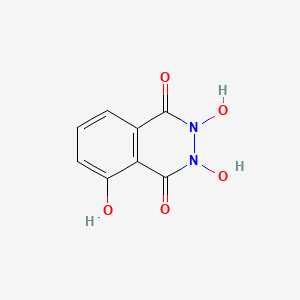
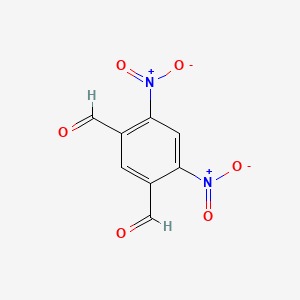
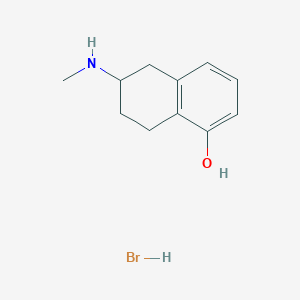
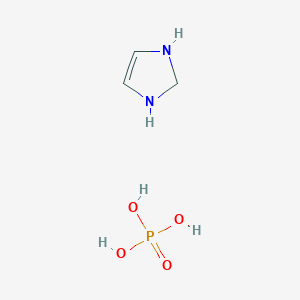
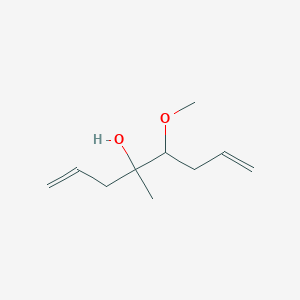

![(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline](/img/structure/B14477449.png)
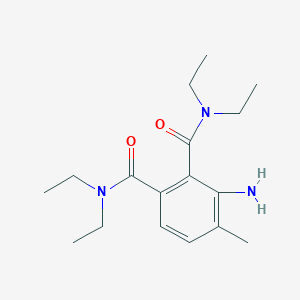
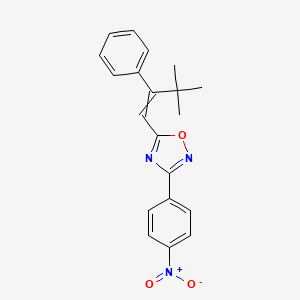

![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)
